N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a benzoyl group, a bromine atom, and a carboxamide group attached to the thiophene ring
Mechanism of Action
The mechanism of action of these compounds often involves interactions with various targets in the body, leading to changes in biochemical pathways and cellular functions . The specific targets and pathways affected can vary depending on the exact structure of the thiophene derivative .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely among different thiophene derivatives. These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Bromination: The starting material, 2-phenylthiophene, is brominated using bromine or a brominating agent to introduce a bromine atom at the 4-position of the phenyl ring.
Benzoylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the benzoyl group at the 2-position.
Amidation: The final step involves the reaction of the benzoylated intermediate with an amine, such as ammonia or an amine derivative, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
N-(2-benzoylphenyl)thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(4-bromophenyl)thiophene-2-carboxamide: Lacks the benzoyl group, which may influence its binding affinity and specificity.
Thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness: N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is unique due to the combination of the benzoyl and bromophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO2S/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUIRQJMOJKAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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